3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine
Description
3-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is a heterocyclic compound featuring a morpholine ring fused to a 1,2,4-triazole scaffold substituted with a trifluoromethyl (-CF₃) group. This structure imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H9F3N4O |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]morpholine |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)6-12-5(13-14-6)4-3-15-2-1-11-4/h4,11H,1-3H2,(H,12,13,14) |
InChI Key |
GRXFVACTDVKYPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC(=NN2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the attachment of the morpholine ring through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The trifluoromethyl group distinguishes the target compound from analogs with other substituents. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
- Trifluoromethyl vs.
- Melting Points : Morpholine-triazole derivatives with aromatic substituents (e.g., pyridinyl in 11) exhibit lower melting points (92–94°C) than aliphatic analogs (118–120°C for 6), likely due to reduced crystallinity .
Table 2: Activity Profiles of Selected Analogs
- Trifluoromethyl Impact : The -CF₃ group in the target compound may enhance metabolic resistance compared to methyl or decylthio groups, as seen in compound 13a () .
- Anticancer Potential: Analogs like 17k () demonstrate that triazole-morpholine hybrids with electron-withdrawing groups (e.g., -Cl, -CF₃) exhibit potent antiproliferative effects .
Spectroscopic Characterization
1H-NMR data reveal distinct shifts for key substituents:
Biological Activity
The compound 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is a derivative of the morpholine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is . It features a morpholine ring substituted with a triazole moiety that contains a trifluoromethyl group, contributing to its unique chemical properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 234.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar triazole structure showed activity against various bacterial strains and fungi. The introduction of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity .
Anticancer Properties
The biological activity of triazole derivatives has been evaluated in cancer research. For example, related compounds have shown inhibition of specific kinases involved in cancer progression, such as c-Met kinase. This inhibition leads to decreased proliferation of cancer cells in vitro and in vivo .
Case Study:
In a preclinical study involving various cancer cell lines (e.g., HCT-116 and MCF-7), derivatives of triazole exhibited IC50 values ranging from 1.9 to 2.3 µg/mL, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
The mechanism by which 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been reported to inhibit enzymes critical for tumor growth and metastasis.
- Modulation of Signaling Pathways: The interaction with specific receptors or kinases can disrupt signaling pathways that promote cell survival and proliferation.
Other Biological Activities
Triazole derivatives have also shown promise in other areas such as:
- Anti-inflammatory Effects: Some studies suggest that these compounds may reduce inflammation markers in various models.
- Antiviral Activity: Triazoles have been explored for their potential to inhibit viral replication.
Q & A
Q. What are the recommended synthetic routes for 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine?
The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:
- Intermediate Formation : Reacting trifluoromethyl-substituted pyrazole or triazole derivatives with morpholine-containing reagents under controlled conditions (e.g., reflux in ethanol or methanol).
- Cyclization : Using catalysts like acetic acid or thionyl chloride to facilitate triazole ring closure.
- Purification : Employing column chromatography or recrystallization from ethanol/dimethyl sulfoxide (DMSO) mixtures to isolate the target compound .
Example reaction sequence:
| Step | Reagents/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| 1 | 3-methyl-5-(trifluoromethyl)-1H-pyrazole, morpholine | Ethanol | 65–75 |
| 2 | Thionyl chloride, 80°C | DMF | 80–85 |
| 3 | Column chromatography (silica gel) | Ethyl acetate/hexane | 90+ purity |
Q. How can the solubility of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine be optimized for formulation?
The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, dioxane) and alcohols (ethanol, isopropanol). Ethanol is preferred for formulations due to lower toxicity and compatibility with soft dosage forms (e.g., ointments). Pre-dissolving the compound in ethanol before incorporating it into a base (e.g., polyethylene glycol) enhances homogeneity .
Q. What analytical techniques validate the purity and structure of this compound?
- 1H/13C NMR : Confirms proton and carbon environments, especially the trifluoromethyl (-CF3) and morpholine moieties.
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, F content).
- HPLC-MS : Assesses purity (>95%) and detects trace impurities .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?
Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances yields by promoting uniform heating. For example, cyclization steps using microwave reactors at 100–120°C in DMF achieve >85% yield compared to conventional methods .
Q. What computational methods predict the pharmacological activity of derivatives?
- PASS Online : Predicts biological targets (e.g., antifungal, anticancer activity) based on structural similarity to known triazole derivatives.
- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Thiol vs. Morpholine Substitution : Thiol derivatives exhibit higher antimicrobial activity due to enhanced electrophilicity, while morpholine improves solubility and CNS penetration .
- Fluorine Substitution : Trifluoromethyl groups increase metabolic stability and lipophilicity, enhancing pharmacokinetic profiles .
Q. What strategies mitigate toxicity in preclinical studies?
- Acute Toxicity Screening : Administer escalating doses (10–1000 mg/kg) in rodent models to determine LD50.
- Subacute Studies : 28-day exposure trials with histopathological analysis of liver/kidney tissues .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles?
Conflicting data may arise from polymorphic forms or solvent purity. Standardize protocols:
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
